N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound characterized by its unique structural features, including a benzodioxine ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
Formation of the Benzodioxine Ring: This step often starts with the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the benzodioxine ring.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the nitrophenyl derivative with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine) with Lewis acids like aluminum chloride.
Major Products
Reduction: Formation of N-(4-methyl-2-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can serve as a building block for more complex molecules
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
In materials science, the compound’s stability and reactivity could be leveraged to develop new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical resistance.
Mechanism of Action
The mechanism by which N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could participate in redox reactions, while the benzodioxine ring might interact with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-2-nitrophenyl)acetamide: Similar in structure but lacks the benzodioxine ring.
2,3-dihydro-1,4-benzodioxine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the combination of its nitrophenyl group and benzodioxine ring, which confer distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-2-4-12(13(8-10)18(20)21)17-16(19)11-3-5-14-15(9-11)23-7-6-22-14/h2-5,8-9H,6-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFARFPRUBDULQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387298 |
Source
|
Record name | N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6104-96-7 |
Source
|
Record name | N-(4-methyl-2-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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